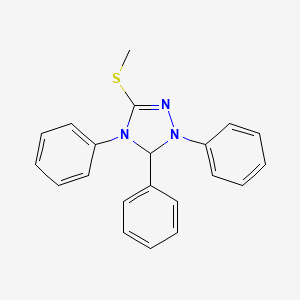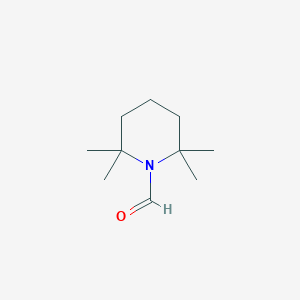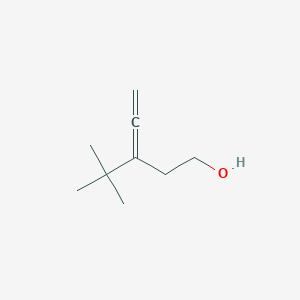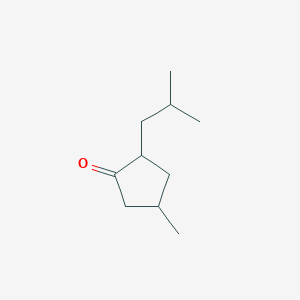
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one is an organic compound belonging to the class of cyclopentanones. It is characterized by a cyclopentane ring substituted with a methyl group and an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Methyl-2-(2-methylpropyl)cyclopentan-1-one can be achieved through several methods. One common synthetic route involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods may vary, but they generally follow similar principles of radical addition and catalytic processes.
Chemical Reactions Analysis
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a precursor for the synthesis of biologically active compoundsAdditionally, in the industry, it is used in the production of fragrances and flavors .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one can be compared with other similar compounds, such as cyclopentanone derivatives. Some similar compounds include 2-Cyclopenten-1-one, 2-methyl-2-cyclopenten-1-one, and 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
53771-87-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)4-9-5-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 |
InChI Key |
RSXDSYYYAJHFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


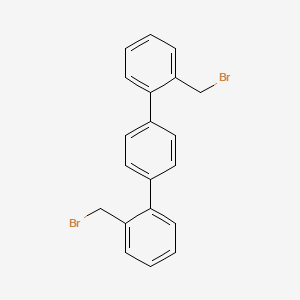
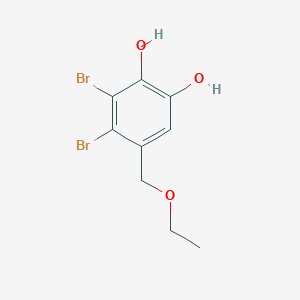
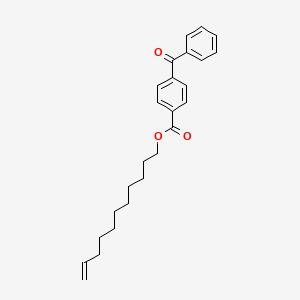
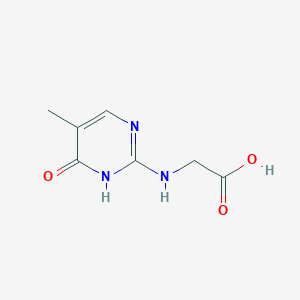

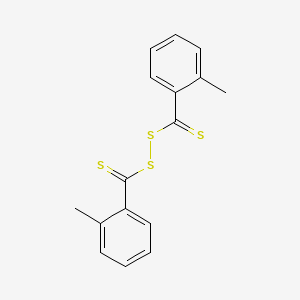
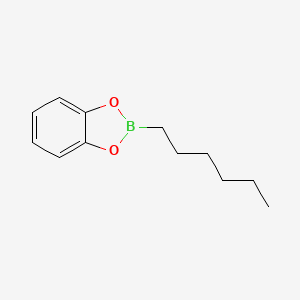
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)

![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
